molecular formula C14H14ClN3 B12211020 2-(4-Chloro-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Chloro-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12211020
M. Wt: 259.73 g/mol
InChI Key: MJFWKMICOGCCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that combines a pyrimidine ring with a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with a suitable tetrahydroisoquinoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while nucleophilic substitution can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H14ClN3/c1-10-8-13(15)17-14(16-10)18-7-6-11-4-2-3-5-12(11)9-18/h2-5,8H,6-7,9H2,1H3

InChI Key

MJFWKMICOGCCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.